Polyamide-10 Exhibits +15°C Higher Melting Point and Intrinsic Rigidity Advantage Relative to Polyamide-11 and Polyamide-12
Polyamide-10, synthesized via condensation polymerization of 10-aminodecanoic acid, demonstrates superior thermal properties compared to polyamide-11 (from 11-aminoundecanoic acid) and polyamide-12 (from 12-aminododecanoic acid). Specifically, PA10 exhibits a melting point approximately 15°C higher than PA11 and PA12, along with intrinsically higher rigidity [1]. This thermal advantage enables PA10 to maintain mechanical integrity at elevated temperatures where PA11 and PA12 would soften, expanding the operational window for automotive under-hood components, electrical connectors, and high-temperature coatings.
| Evidence Dimension | Melting point and rigidity of resulting polyamide |
|---|---|
| Target Compound Data | Polyamide-10: Melting point ~198-205°C; higher intrinsic rigidity |
| Comparator Or Baseline | Polyamide-11: Melting point ~185-195°C; Polyamide-12: Melting point ~175-180°C |
| Quantified Difference | +15°C higher melting point vs PA11/PA12; rigidity advantage (quantitative difference not specified in source) |
| Conditions | Polymerization of respective ω-amino acid monomers; commercial polyamide grade properties |
Why This Matters
For applications requiring thermal stability under load, PA10 derived from 10-ADA provides a +15°C safety margin over PA11/PA12, potentially eliminating the need for more expensive heat-stabilized formulations or higher-performance engineering plastics.
- [1] Agiplast. (2026). Agimid 540 N120 (natural) - PA 1010 technical datasheet. Knowde. View Source
